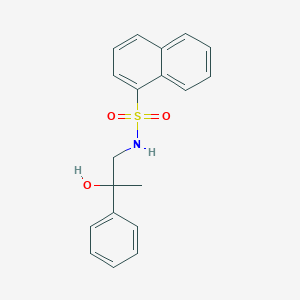

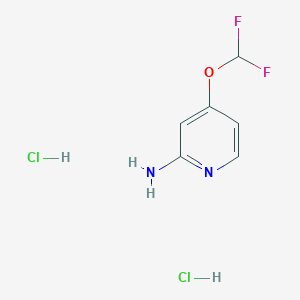

![molecular formula C17H13BrN4O B2981665 N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide CAS No. 2034474-87-6](/img/structure/B2981665.png)

N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of bipyridine, which is an organic compound with two pyridine rings . Bipyridines are widely used as ligands in coordination chemistry . The presence of the bromo and amide functional groups suggests that this compound might have interesting reactivity and could potentially be used in various chemical reactions.

Synthesis Analysis

Bipyridines can be synthesized through various methods, including the reaction of pyridine derivatives . The synthesis of non-centrosymmetric, dipolar 4,4′-bipyridines bearing functionalized pyridyl moieties has been described . This involves selective substitution on one pyridyl motif that could contain electron-donating or electron-withdrawing groups .Molecular Structure Analysis

The molecular structure of bipyridines is characterized by two pyridine rings connected at the 2 and 2’ positions . The presence of bromo and amide functional groups in your compound would likely influence its overall structure and properties.Chemical Reactions Analysis

Bipyridines are known to participate in various chemical reactions, often serving as ligands in coordination chemistry . The specific reactions that “N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide” might undergo would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Bipyridines, for example, are generally colorless solids that are soluble in organic solvents . The presence of bromo and amide functional groups in your compound would likely influence its properties.Applications De Recherche Scientifique

Biologically Active Molecules

Bipyridine derivatives like N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide are often used in the development of biologically active molecules. These compounds can interact with biological systems, potentially leading to new pharmaceuticals that target specific enzymes or receptors within the body .

Ligands in Transition-Metal Catalysis

In the field of catalysis, these derivatives serve as ligands that can bind to transition metals, forming complexes that are essential for catalyzing various chemical reactions. This application is crucial for industrial processes, including the synthesis of polymers and fine chemicals .

Photosensitizers

These bipyridine derivatives can act as photosensitizers in solar cells or photodynamic therapy. As photosensitizers, they absorb light and transfer energy or electrons, which can be harnessed in solar energy conversion or to initiate therapeutic reactions in medical treatments .

Viologens

Upon functionalization, such as quaternization of the nitrogen atoms, bipyridine derivatives can become viologens. These are known for their electrochemical properties, making them useful in the development of electrochromic devices, batteries, and sensors .

Supramolecular Architectures

The ability of bipyridine derivatives to form non-covalent interactions allows them to be used in constructing supramolecular architectures. These structures have potential applications in nanotechnology, molecular recognition, and the development of new materials .

Synthetic Transformations

Bipyridine derivatives are also pivotal in synthetic chemistry, where they can be used to facilitate novel transformations. This includes their role in cross-coupling reactions, which are valuable for creating complex organic molecules .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN4O/c18-15-8-14(9-20-11-15)17(23)22-10-13-2-1-5-21-16(13)12-3-6-19-7-4-12/h1-9,11H,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMQAMJNNDMMDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

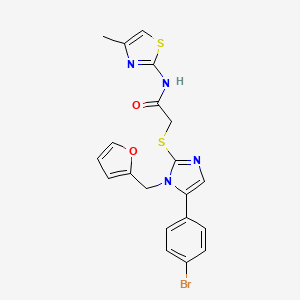

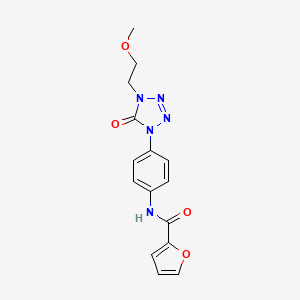

![3-((4-methyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2981582.png)

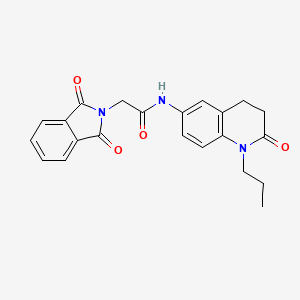

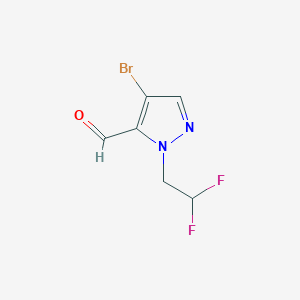

![N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2981587.png)

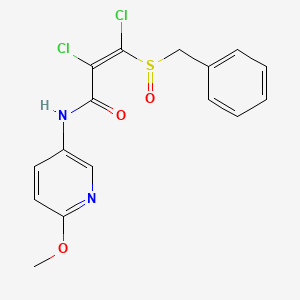

![7-(3-methoxyphenyl)-3-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2981589.png)

![2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2981592.png)

![1'-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2981597.png)

![2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2981602.png)

![[2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2981604.png)